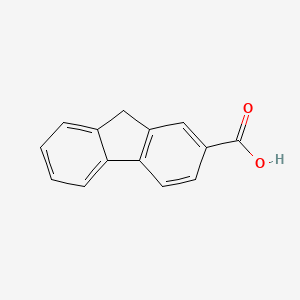
9H-Fluorene-2-carboxylic acid
Cat. No. B1296491
Key on ui cas rn:
7507-40-6
M. Wt: 210.23 g/mol
InChI Key: IBIDFEWDKNJSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08905235B2
Procedure details


2-Carboxyfluorenone (12.3 g, 0.05 mole) and diethylene glycol were added to a 500 mL round bottom flask. Sodium hydroxide (7.65 g, 0.19 mole) and hydrazine hydrate (9.16 mL, 0.23 mole) were added to the solution. The temperature of the reaction was increased to 125° C. Heating was continued for three hours and then the vessel was cooled to room temperature. Distilled water (1.5 L) was added. The product was precipitated with concentrated hydrochloric acid. The product was filtered and rinsed with distilled water (2 L). The solids were dissolved in 0.5 M sodium hydroxide (2.8 L) and heated to 70° C. The product was precipitated with concentrated hydrochloric acid (pH approximately 2). The product was filtered and washed with distilled water (1.5 L). The 2-carboxyfluorene was dried overnight under reduced pressure with phosphorus pentoxide present. NMR confirmed the structure by the appearance of two new protons at δ4.01 ppm.
Name
2-Carboxyfluorenone
Quantity
12.3 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[C:5](=O)[C:6]2[C:14](=[CH:15][CH:16]=1)[C:13]1[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=1)[CH:7]=2)([OH:3])=[O:2].C(O)COCCO.[OH-].[Na+].O.NN>O>[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)([OH:3])=[O:2] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
2-Carboxyfluorenone
|
|
Quantity
|
12.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1C(C2=CC3=CC=CC=C3C2=CC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCO)O
|
Step Two
|
Name
|
|
|
Quantity
|
7.65 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
9.16 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the vessel was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was precipitated with concentrated hydrochloric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with distilled water (2 L)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solids were dissolved in 0.5 M sodium hydroxide (2.8 L)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was precipitated with concentrated hydrochloric acid (pH approximately 2)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with distilled water (1.5 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The 2-carboxyfluorene was dried overnight under reduced pressure with phosphorus pentoxide present
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
